molecular formula C24H20O8S B2377621 (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate CAS No. 859660-13-2

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Cat. No.: B2377621
CAS No.: 859660-13-2
M. Wt: 468.48
InChI Key: DYSUEGKELBRRSJ-JAIQZWGSSA-N
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Description

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzofuran core, a trimethoxybenzylidene moiety, and a benzenesulfonate group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde, 2,3-dihydrobenzofuran, and benzenesulfonyl chloride.

    Step 1 - Formation of Benzylidene Intermediate: The first step involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2,3-dihydrobenzofuran under basic conditions to form the benzylidene intermediate. This reaction is often carried out in the presence of a base like sodium hydroxide or potassium carbonate.

    Step 2 - Oxidation: The intermediate is then oxidized to form the (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran. Common oxidizing agents include pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

    Step 3 - Sulfonation: Finally, the compound is treated with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonate group, yielding the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering the functional groups attached to the benzofuran core.

    Reduction: Reduction reactions can target the oxo group or the benzylidene double bond, leading to various reduced derivatives.

    Substitution: The benzenesulfonate group can be substituted by nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, MnO2, or chromium trioxide (CrO3) under mild to moderate conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the oxo group could yield a hydroxyl derivative, while substitution of the benzenesulfonate group could produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand or catalyst in various organic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes due to its unique structural features.

    Enzyme Inhibition:

Medicine

    Drug Development: The compound’s structural complexity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Anticancer Research: Preliminary studies may explore its potential as an anticancer agent.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Chemical Sensors:

Mechanism of Action

The mechanism by which (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trimethoxybenzylidene moiety could be involved in binding interactions, while the benzenesulfonate group may enhance solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-oxo-2-(benzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate: Lacks the trimethoxy groups, potentially altering its reactivity and biological activity.

    (Z)-3-oxo-2-(3,4-dimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate: Similar structure but with fewer methoxy groups, which may affect its chemical properties and applications.

Uniqueness

The presence of the 3,4,5-trimethoxybenzylidene moiety in (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate distinguishes it from other similar compounds. This structural feature can influence its reactivity, solubility, and potential biological activity, making it a unique candidate for various scientific applications.

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O8S/c1-28-21-12-15(13-22(29-2)24(21)30-3)11-20-23(25)18-10-9-16(14-19(18)31-20)32-33(26,27)17-7-5-4-6-8-17/h4-14H,1-3H3/b20-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSUEGKELBRRSJ-JAIQZWGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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